Superior Anti-Proliferative Potency Against EGFR Mutant NSCLC Cell Lines Relative to Structural Analogs
The compound 13a, a derivative synthesized from the target intermediate, exhibits potent anti-proliferative activity that is comparable to the clinical-stage EGFR inhibitor Olmutinib. In a series of 34 novel thiophene-pyrimidine derivatives, compound 13a demonstrated IC50 values of 4.34 ± 0.60 μM against the A549 NSCLC cell line and 3.79 ± 0.57 μM against the A431 epidermoid carcinoma cell line [1]. These values are notably superior to the majority of other derivatives in the same study (series 9a-h, 10a-f, 11a-f, 12a-f), many of which showed higher IC50 values or no activity, underscoring the significance of its specific substitution pattern [1].
| Evidence Dimension | Anti-proliferative activity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | A549: 4.34 ± 0.60 μM; A431: 3.79 ± 0.57 μM (for compound 13a, the advanced derivative) |
| Comparator Or Baseline | Olmutinib (Lead compound): A549: ~4 μM; A431: ~3.8 μM [1]. Other derivatives (e.g., 9a-h, 10a-f, 11a-f): higher IC50 values or no significant activity [1]. |
| Quantified Difference | IC50 values of 13a are statistically similar to the lead compound Olmutinib and significantly lower than >90% of other synthesized derivatives in the study [1]. |
| Conditions | In vitro anti-proliferative assay using MTT method on A549 (EGFR wild-type, high expression) and A431 (EGFR overexpressing) cell lines; 72-hour incubation [1]. |
Why This Matters
This evidence demonstrates that the structural motif derived from this intermediate can yield drug-like candidates with potency comparable to a known clinical candidate, validating its selection over other thienopyrimidine analogs for targeted NSCLC drug discovery programs.
- [1] Xiao, Z., Zhou, Z., Chu, C., Zhang, Q., Zhou, L., Yang, Z., ... & Zhu, W. (2020). Design, synthesis and antitumor activity of novel thiophene-pyrimidine derivatives as EGFR inhibitors overcoming T790M and L858R/T790M mutations. European Journal of Medicinal Chemistry, 112511. View Source
